molecular formula C11H11NO2S B2682891 [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol CAS No. 937668-37-6

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol

Cat. No.: B2682891
CAS No.: 937668-37-6
M. Wt: 221.27
InChI Key: IRMQVKDKXVMCHU-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions to yield a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]carboxylic acid.

    Reduction: Dihydro-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol.

    Substitution: Halogenated or nitro-substituted derivatives of the thiazole ring.

Scientific Research Applications

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid]
  • [4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole]

Uniqueness

Compared to similar compounds, [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is unique due to its specific methanol functional group, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl group also enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMQVKDKXVMCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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